(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride
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Overview
Description
(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride typically involves the reaction of 3,4-dimethylpyrrolidine with formaldehyde under acidic conditions to form the corresponding alcohol. The reaction is then followed by the addition of hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The key steps include:
Reaction: Mixing 3,4-dimethylpyrrolidine with formaldehyde in the presence of an acidic catalyst.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: The purified alcohol is treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of 3,4-dimethylpyrrolidine-3-carboxylic acid.
Reduction: Formation of 3,4-dimethylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride can be compared with other similar compounds such as:
(3,4-Dimethylpyrrolidine): Lacks the hydroxyl group, making it less versatile in chemical reactions.
(3,4-Dimethylpyrrolidine-3-carboxylic acid): Contains a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and reactivity.
(3,4-Dimethylpyrrolidin-3-yl)methylamine: Contains an amine group instead of a hydroxyl group, affecting its biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of a pyrrolidine ring with a hydroxyl group, providing a versatile scaffold for various chemical transformations and applications.
Properties
IUPAC Name |
(3,4-dimethylpyrrolidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-8-4-7(6,2)5-9;/h6,8-9H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMTXJHFLGICRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(C)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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